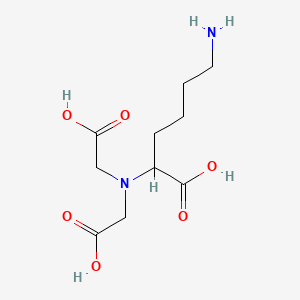

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Vue d'ensemble

Description

N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a versatile chemical compound with the molecular formula C10H18N2O6 and a molecular weight of 262.26 g/mol . It is also known by several synonyms, including (S)-2,2′-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid, Lysine-N,N-diacetic acid, and this compound . This compound is extensively used in scientific research for its chelating properties, forming stable complexes with metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1-carboxypentyl)iminodiacetic acid typically involves the reaction of lysine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenated compounds like chloroacetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amino acids .

Applications De Recherche Scientifique

Chelating Agent in Biochemical Research

Metal Ion Affinity Chromatography

N-(5-Amino-1-carboxypentyl)iminodiacetic acid is widely utilized in metal ion affinity chromatography. This technique involves immobilizing the compound on a solid support to selectively capture metal ions from mixtures. The compound's ability to form stable complexes with metal ions enhances the purification of proteins and enzymes that require specific metal cofactors for their activity. This application is particularly valuable in the purification of histidine-tagged fusion proteins, which are commonly used in recombinant DNA technology .

Biochemical Assays

The compound's chelation properties are crucial in biochemical assays where metal ions play a role in enzyme activity. By modulating the availability of these ions, this compound can influence enzyme-substrate interactions and stabilize protein structures. This capability makes it an important tool for studying metal-dependent enzymes and their mechanisms .

Therapeutic Applications

Radiopharmaceuticals

this compound has potential applications in the development of radiopharmaceuticals. Its chelating ability allows it to bind radioactive isotopes, which can be used for diagnostic imaging or therapeutic purposes in various diseases. This application is particularly relevant in oncology, where targeted radiotherapy can enhance treatment efficacy while minimizing damage to surrounding healthy tissues .

Antimicrobial Activity

Research has indicated that complexes formed between this compound and certain metal ions exhibit antimicrobial properties. Studies have shown significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Industrial Applications

Water Treatment

In industrial settings, this compound can be employed in water treatment processes as a chelating agent to remove heavy metals from wastewater. Its ability to form stable complexes with toxic metal ions facilitates their removal, thus contributing to environmental protection efforts.

Agricultural Applications

The compound is also being explored for use in agriculture as a micronutrient chelator. By binding essential trace metals, it can enhance their bioavailability to plants, thereby improving nutrient uptake and crop yields .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biochemical Research | Metal ion affinity chromatography | Enhanced protein purification |

| Biochemical assays | Modulation of enzyme activity | |

| Therapeutics | Development of radiopharmaceuticals | Targeted imaging and therapy |

| Antimicrobial agents | Effective against bacterial strains | |

| Industrial | Water treatment | Removal of heavy metals from wastewater |

| Agricultural micronutrient chelation | Improved nutrient uptake in crops |

Mécanisme D'action

The mechanism of action of N-(5-Amino-1-carboxypentyl)iminodiacetic acid primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amino groups, effectively sequestering the metal ions and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy and metal ion analysis.

Comparaison Avec Des Composés Similaires

N-(5-Amino-1-carboxypentyl)iminodiacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA). While all these compounds share the ability to chelate metal ions, this compound is unique in its structure, which includes a lysine backbone . This structural difference can influence its binding affinity and selectivity for different metal ions.

List of Similar Compounds

- Ethylenediaminetetraacetic acid (EDTA)

- Nitrilotriacetic acid (NTA)

- Diethylenetriaminepentaacetic acid (DTPA)

- 1,2-Diaminocyclohexanetetraacetic acid (DCTA)

Activité Biologique

N-(5-Amino-1-carboxypentyl)iminodiacetic acid, also known as Nα,Nα-bis(carboxymethyl)-L-lysine, is a compound with significant biological activities, particularly in the field of biochemistry and molecular biology. This article delves into its biological properties, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C₁₀H₁₈N₂O₆

- Molecular Weight : 262.26 g/mol

- CAS Number : 113231-05-3

- Appearance : White to pale yellowish powder

- Purity : ≥97.0% (HPLC)

This compound serves primarily as a chelating agent, particularly for nickel ions (Ni²⁺). The compound's structure allows it to bind metal ions effectively, which is crucial for various biochemical applications:

- Protein Purification : It is widely used in the purification of recombinant proteins through the His-tag technique, where proteins are tagged with a hexahistidine sequence that binds to nickel ions immobilized on solid surfaces. This method enhances the specificity and yield of protein purification processes .

- Bitter Taste Receptor Inhibition : Research indicates that this compound acts as a competitive inhibitor of bitter taste receptors, specifically T2R4, with an IC50 value of 59 nM. This property can be leveraged in studies related to taste perception and receptor signaling pathways .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Protein Immobilization | Facilitates the immobilization of His-tagged proteins for various assays. |

| Bitter Taste Receptor Inhibition | Inhibits T2R4 receptors, impacting taste signaling pathways. |

| Chelation of Metal Ions | Binds Ni²⁺ ions, essential for protein purification and enzymatic reactions. |

Case Studies and Research Findings

- Protein Purification Studies :

- Taste Receptor Research :

- Cellular Applications :

Propriétés

IUPAC Name |

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.